N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a diphenylpyrazole core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Diphenylpyrazole Core: This involves the condensation of phenylhydrazine with acetophenone, followed by cyclization.
Coupling Reaction: The benzodioxole moiety is then coupled with the diphenylpyrazole core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the pyrazole core can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and is used in anticancer research.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its combination of the benzodioxole moiety and the diphenylpyrazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c28-24(25-14-17-11-12-21-22(13-17)30-16-29-21)20-15-27(19-9-5-2-6-10-19)26-23(20)18-7-3-1-4-8-18/h1-13,15H,14,16H2,(H,25,28) |
InChI Key |
XWKKFDARZMKJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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